5-amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
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Overview
Description
5-Amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide is a chemical compound with the CAS Number: 107815-98-5 . It has a molecular weight of 238.33 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15N3OS/c1-4-14(5-2)11(15)9-7(3)8(6-12)10(13)16-9/h4-5,13H2,1-3H3
. This code represents the molecular structure of the compound, which includes a thiophene ring with various functional groups attached, including an amino group, a cyano group, and a carboxamide group . Physical and Chemical Properties Analysis
This compound has a molecular weight of 238.33 . It’s recommended to be stored at a temperature of 28 C .Scientific Research Applications
AMPK Activation and Metabolic Regulation
One study reviews the effects of 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), a compound used to modulate AMPK activity, a key enzyme involved in cellular energy homeostasis. This review highlights the significance of AMPK in metabolism, exercise, hypoxia, nucleotide synthesis, and cancer, demonstrating the broad implications of compounds that can influence AMPK activity, potentially including thiophene carboxamide derivatives (Visnjic et al., 2021).
Neurotoxicity and Environmental Impact
Another review focuses on cyanobacteria-produced non-proteinogenic amino acids like BMAA and their structural isomers, highlighting the importance of understanding the environmental and health impacts of various amino acids and their derivatives. This study underscores the critical need for research on the occurrence, toxicity, and analysis of such compounds, which could include thiophene derivatives in broader environmental health studies (Manolidi et al., 2019).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives and their antitumor activities are reviewed, providing insights into the potential of various heterocyclic compounds, including thiophene derivatives, in cancer treatment. This research illustrates the diverse biological properties and the search for new antitumor drugs using heterocyclic structures as a basis (Iradyan et al., 2009).
Radical Cyclizations in Organic Synthesis
Studies on the control of regiochemistry of radical cyclizations emphasize the importance of such reactions in synthesizing physiologically active compounds, including heterocyclic compounds that might relate to thiophene derivatives. These studies showcase the versatility of radical cyclizations in constructing complex molecular architectures, relevant for designing new drugs and materials (Ishibashi & Tamura, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-4-14(5-2)11(15)9-7(3)8(6-12)10(13)16-9/h4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCPUGCSLAOXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)N)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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